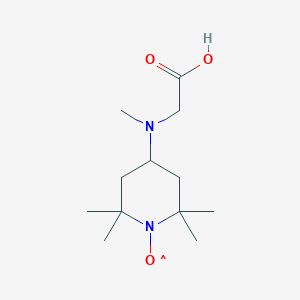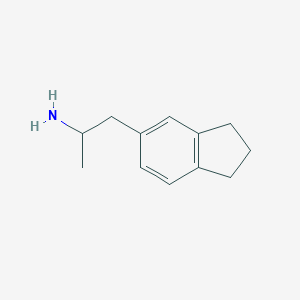
5-(2-Aminopropyl)-2,3-dihydro-1H-indene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Aminopropyl)-2,3-dihydro-1H-indene, also known as 5-APDI, is a psychoactive substance that belongs to the class of indole-based designer drugs. It was first synthesized in the early 2000s and has since gained popularity as a research chemical. The compound is known for its stimulant and entactogenic effects, which make it a subject of interest for scientific research.
Mécanisme D'action
The mechanism of action of 5-(2-Aminopropyl)-2,3-dihydro-1H-indene involves the inhibition of serotonin and dopamine transporters. This leads to an increase in the levels of these neurotransmitters in the brain, which results in a euphoric and stimulating effect. The compound also has a mild affinity for the serotonin 5-HT2A receptor, which may contribute to its entactogenic effects.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 5-(2-Aminopropyl)-2,3-dihydro-1H-indene have been studied in animal models. The compound has been shown to increase locomotor activity and induce hyperthermia in rats. It also increases the levels of dopamine and serotonin in the brain, which may contribute to its psychoactive effects. However, further research is needed to fully understand the biochemical and physiological effects of 5-(2-Aminopropyl)-2,3-dihydro-1H-indene.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-(2-Aminopropyl)-2,3-dihydro-1H-indene in lab experiments is its unique chemical structure, which makes it a subject of interest for researchers studying the effects of psychoactive substances on the central nervous system. However, the compound's psychoactive effects may also pose a limitation for lab experiments, as they may interfere with the accuracy of the results. Additionally, the compound's legal status in some countries may limit its availability for scientific research.
Orientations Futures
There are several future directions for scientific research on 5-(2-Aminopropyl)-2,3-dihydro-1H-indene. One area of interest is the compound's potential therapeutic applications, particularly in the treatment of psychiatric disorders such as depression and anxiety. Additionally, further research is needed to fully understand the mechanism of action and biochemical and physiological effects of 5-(2-Aminopropyl)-2,3-dihydro-1H-indene. This could lead to the development of new psychoactive substances with improved therapeutic potential and reduced side effects.
Méthodes De Synthèse
The synthesis of 5-(2-Aminopropyl)-2,3-dihydro-1H-indene involves the condensation of indole-3-acetaldehyde with 2-aminopropane in the presence of a reducing agent. The reaction is carried out under reflux in anhydrous ethanol, and the resulting product is purified using column chromatography. The synthesis method has been optimized to yield high-purity 5-(2-Aminopropyl)-2,3-dihydro-1H-indene, which is essential for accurate scientific research.
Applications De Recherche Scientifique
5-(2-Aminopropyl)-2,3-dihydro-1H-indene has been used in scientific research to study its effects on the central nervous system. The compound is known to act as a serotonin and dopamine transporter inhibitor, which leads to the release of these neurotransmitters in the brain. This mechanism of action is similar to that of other psychoactive substances such as MDMA and amphetamines. However, 5-(2-Aminopropyl)-2,3-dihydro-1H-indene has a unique chemical structure that makes it a subject of interest for researchers.
Propriétés
Numéro CAS |
152624-02-7 |
|---|---|
Nom du produit |
5-(2-Aminopropyl)-2,3-dihydro-1H-indene |
Formule moléculaire |
C12H17N |
Poids moléculaire |
175.27 g/mol |
Nom IUPAC |
1-(2,3-dihydro-1H-inden-5-yl)propan-2-amine |
InChI |
InChI=1S/C12H17N/c1-9(13)7-10-5-6-11-3-2-4-12(11)8-10/h5-6,8-9H,2-4,7,13H2,1H3 |
Clé InChI |
QYVNZHBQYJRLEX-UHFFFAOYSA-N |
SMILES |
CC(CC1=CC2=C(CCC2)C=C1)N |
SMILES canonique |
CC(CC1=CC2=C(CCC2)C=C1)N |
Synonymes |
5-(2-aminopropyl)-2,3-dihydro-1H-indene 5-NProp-DI HCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



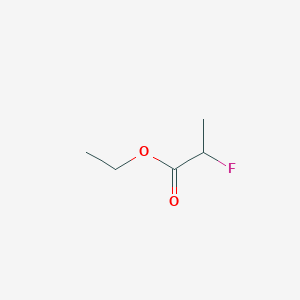
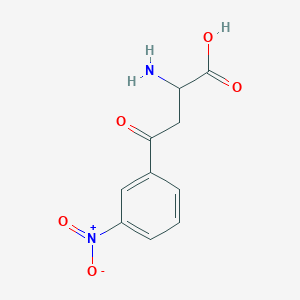
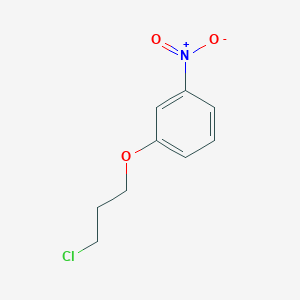
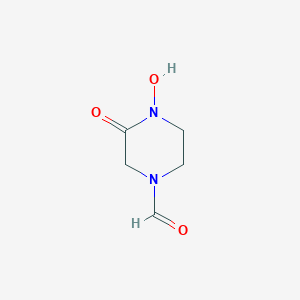
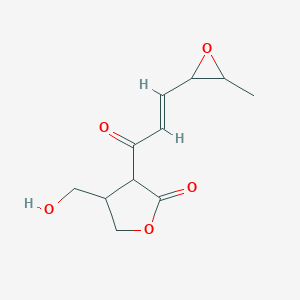
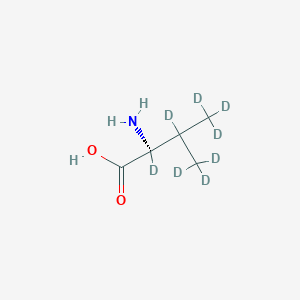
![1H-Imidazo[1,2-b]pyrazole-1-carboxaldehyde, 2,3-dihydro-7-methyl-(9CI)](/img/structure/B136969.png)
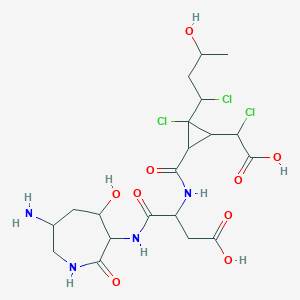
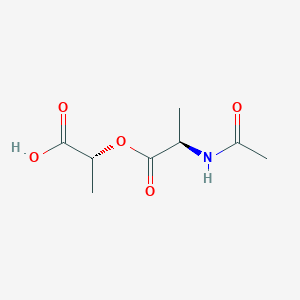
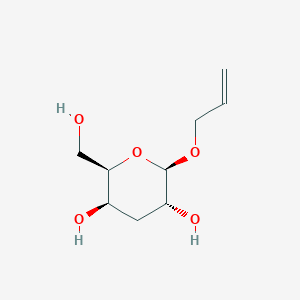
![[1-(2-Methoxynaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane](/img/structure/B136975.png)
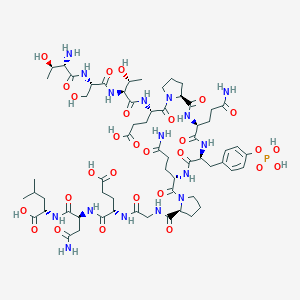
![5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile](/img/structure/B136983.png)
